molecular formula C23H24ClN3O4S B6512040 7-{[4-(2-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one CAS No. 946311-00-8

7-{[4-(2-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one

Cat. No.: B6512040
CAS No.: 946311-00-8
M. Wt: 474.0 g/mol
InChI Key: MZMBDEXFCCOZGB-UHFFFAOYSA-N
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Description

The compound 7-{[4-(2-chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one is a structurally complex molecule featuring a tricyclic core fused with a piperazine sulfonamide moiety. Its unique architecture combines a 1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one scaffold linked to a 2-chlorobenzoyl-substituted piperazine via a sulfonyl bridge. This design is characteristic of compounds targeting neuroreceptors (e.g., serotonin receptors) due to the piperazine group’s affinity for G-protein-coupled receptors (GPCRs) .

Properties

IUPAC Name

7-[4-(2-chlorobenzoyl)piperazin-1-yl]sulfonyl-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24ClN3O4S/c24-20-6-2-1-5-19(20)23(29)25-10-12-26(13-11-25)32(30,31)18-14-16-4-3-9-27-21(28)8-7-17(15-18)22(16)27/h1-2,5-6,14-15H,3-4,7-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMBDEXFCCOZGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)S(=O)(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5Cl)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Variations

The compound belongs to a family of piperazine sulfonamide derivatives with modifications on the benzoyl group and tricyclic core. Below is a comparative analysis with structurally related molecules:

Compound Substituent on Benzoyl Core Structure Key Findings
7-{[4-(2-Chlorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one 2-Chloro Azatricyclo[7.3.1.0^{5,13}]tridecatrienone Limited direct bioactivity data; inferred 5-HT receptor affinity via analog studies .
3-{4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl}-3-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2,4-dione 2-Methoxy Azatricyclo[7.3.1.0^{5,13}]tridecatrienedione Demonstrated high 5-HT1A receptor affinity (Ki = 2.3 nM); used in neuropharmacological studies .
7-{[4-(3-Fluorobenzoyl)piperazin-1-yl]sulfonyl}-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-2-one 3-Fluoro Azatricyclo[7.3.1.0^{5,13}]tridecatrienone Improved metabolic stability compared to chloro analogs; moderate 5-HT2A selectivity .
7-({4-[2-(4-Methoxyphenyl)acetyl]piperazin-1-yl}sulfonyl)-1-azatricyclo[7.3.1.0^{5,13}]tridecatrien-2-one 4-Methoxy (acetylated) Azatricyclo[7.3.1.0^{5,13}]tridecatrienone Reduced receptor affinity but enhanced solubility (logP = 1.8 vs. 2.5 for chloro analog) .

Pharmacological and Physicochemical Insights

Substituent Effects on Bioactivity :

  • Chloro vs. Methoxy : The 2-chloro substituent (as in the target compound) typically enhances lipophilicity and membrane permeability compared to methoxy groups, but methoxy derivatives (e.g., compound in ) show superior 5-HT1A binding due to hydrogen-bonding interactions.
  • Fluoro Substituents : The 3-fluoro analog () exhibits a balance between metabolic stability and receptor selectivity, making it a candidate for prolonged CNS activity.

Core Modifications: The tricyclic core’s rigidity influences receptor fit. For example, dione-containing analogs (e.g., ) exhibit altered conformational flexibility, reducing off-target effects compared to the monoketone target compound.

Synthetic Challenges: The sulfonyl-piperazine linkage in the target compound requires precise stereochemical control during synthesis, as noted in studies using SHELX software for crystallographic validation of similar structures .

Research Findings and Gaps

  • Solubility and ADME : The 4-methoxy acetyl derivative () highlights trade-offs between solubility and potency, underscoring the need for prodrug strategies for the chloro-substituted compound.
  • Structural Validation : X-ray crystallography data for related compounds (e.g., ) confirm the tricyclic core’s planar geometry, critical for receptor docking.

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